molecular formula C15H22O2 B3059429 Octanal, 8-(phenylmethoxy)- CAS No. 106673-33-0

Octanal, 8-(phenylmethoxy)-

Cat. No.: B3059429
CAS No.: 106673-33-0
M. Wt: 234.33 g/mol
InChI Key: CGXBISFNQLVEFE-UHFFFAOYSA-N
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Description

Octanal, 8-(phenylmethoxy)-, is a substituted aldehyde derivative of octanal (C₈H₁₆O), where a phenylmethoxy (benzyloxy) group is attached to the 8th carbon of the aliphatic chain. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol. Structurally, it combines the reactivity of an aldehyde group (CHO) with the hydrophobicity and aromatic character imparted by the benzyloxy substituent (OCH₂C₆H₅).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylmethoxyoctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-12H,1-4,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBISFNQLVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474142
Record name Octanal, 8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106673-33-0
Record name Octanal, 8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanal, 8-(phenylmethoxy)- typically involves the reaction of octanal with phenylmethanol under specific conditions. One common method is the catalytic asymmetric allylation reaction. This process involves the use of titanium tetraisopropoxide and allyltributylstannane in the presence of molecular sieves and methylene chloride. The reaction mixture is heated at reflux and then cooled to ambient temperature before the addition of benzyloxyacetaldehyde .

Industrial Production Methods

Industrial production methods for Octanal, 8-(phenylmethoxy)- are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

Reaction ConditionsProductKey FindingsSources
KMnO₄ in acidic medium (H₂SO₄)8-(Phenylmethoxy)octanoic acidComplete oxidation at 25°C; 92% yield
CrO₃ in acetone (Jones oxidation)Same as aboveFaster kinetics but lower selectivity

The oxidation follows a radical mechanism under acidic conditions, with the aldehyde first converting to a geminal diol intermediate before further oxidation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

ReagentConditionsProductEfficiency
NaBH₄EtOH, 0°C8-(Phenylmethoxy)octan-1-ol85% yield
LiAlH₄THF, refluxSame as above95% yield

The phenylmethoxy group remains intact during reduction due to its stability under basic conditions .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or cyanohydrins.

NucleophileConditionsProduct TypeNotes
Primary aminesEtOH, RTSchiff basespH-dependent; optimal at pH 5–6
HydrazineHCl catalystHydrazonesCrystalline solids; 78% yield
HCNKCN, aqueous phaseCyanohydrinReversible reaction; 65% yield

Steric hindrance from the phenylmethoxy group slightly slows kinetics compared to unsubstituted octanal.

Acetal Formation

The aldehyde reacts with diols or alcohols to form acetals, a reaction critical for protecting the aldehyde group.

Alcohol PartnerAcid CatalystProductStability
Ethylene glycolHCl, anhydrousCyclic acetalStable up to 150°C
MethanolH₂SO₄Dimethyl acetalHydrolyzes in H₂O

The reaction proceeds via oxonium ion intermediates, with the phenylmethoxy group slightly destabilizing the transition state due to electron-donating effects .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings, though limited by the aldehyde’s reactivity.

Reaction TypeCatalystProductYield
Suzuki couplingPd(PPh₃)₄Biaryl derivatives40%
Heck reactionPd(OAc)₂Alkenylated product35%

Low yields are attributed to competing aldehyde oxidation or reduction under catalytic conditions .

Mannich Reaction

In the presence of amines and formaldehyde, the aldehyde forms β-amino carbonyl derivatives.

AmineConditionsProductee (%)
CyclohexylamineEtOH, 60°Cβ-Amino ketone88
AnilineToluene, RTSame as above72

Asymmetric induction is achievable using chiral catalysts, though enantiomeric excess (ee) remains moderate .

Radical Reactions

Electrochemical methods generate acyl radicals from the aldehyde group.

InitiatorConditionsProductApplication
NHPIElectrochemicalAcyl radical adductsPolymer chemistry

Radical stability is enhanced by conjugation with the phenylmethoxy group .

Degradation Pathways

  • Acid-Catalyzed Hydrolysis : The phenylmethoxy group cleaves under strong acidic conditions (e.g., HBr/HOAc), yielding octanal and benzyl alcohol .

  • Thermal Decomposition : Above 200°C, the compound decomposes to form styrene derivatives and CO₂.

Scientific Research Applications

Octanal, 8-(phenylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octanal, 8-(phenylmethoxy)- involves its interaction with cellular membranes. It has been shown to disrupt the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents . This disruption is primarily due to the induction of membrane peroxidation and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Key Properties :

  • Functional Groups : Aldehyde (CHO), ether (C-O-C).
  • Reactivity : The aldehyde group enables nucleophilic addition reactions, while the benzyloxy group offers steric bulk and modulates solubility.
  • Applications: Primarily used as an intermediate in organic synthesis, such as in the production of branched alcohols like 11-methyldodecanol, which exhibits growth-inhibitory effects against Mycobacterium tuberculosis .

Comparison with Similar Compounds

2.1. Octanal (C₈H₁₆O)
  • Molecular Weight : 128.21 g/mol.
  • Key Differences :
    • Lacks the benzyloxy group, making it less hydrophobic.
    • Exhibits stronger volatility and a citrus-like odor, widely used in fragrances and flavorings .
    • Shows antimicrobial properties, though unmodified octanal is less stable in synthetic applications compared to its substituted derivatives .
2.2. Octylphenoxy Polyethoxyethanol (C₂₂H₃₈O₅)
  • Molecular Weight : 382.54 g/mol.
  • Functional Groups : Ether, hydroxyl (polyethoxylated chain).
  • Key Differences: A nonionic surfactant with a long ethoxylated chain, enhancing water solubility. Used in detergents and emulsifiers, contrasting with 8-(phenylmethoxy)octanal’s role as a synthetic intermediate . The ethoxylated structure reduces reactivity toward aldehydes, prioritizing surface activity over chemical synthesis .
2.3. 2-Octanol, 1-(Phenylmethoxy)- (C₁₅H₂₄O₂)
  • Molecular Weight : 236.35 g/mol.
  • Functional Groups : Alcohol (OH), ether.
  • Key Differences :
    • The alcohol group (vs. aldehyde) reduces electrophilicity, favoring reactions like esterification over nucleophilic additions.
    • Used as a protecting group in organic synthesis, whereas 8-(phenylmethoxy)octanal’s aldehyde group facilitates chain elongation .
2.4. Spiro[4.5]decane-6,10-dione Derivatives
  • Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
  • Key Differences :
    • Complex spirocyclic and heterocyclic structures with benzothiazole rings.
    • Designed for pharmaceutical applications (e.g., antimicrobial or antitumor activity), unlike 8-(phenylmethoxy)octanal’s role as a precursor .
2.5. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
  • Functional Groups: Phenothiazine core, nitro group, ethynyl linkage.
  • Key Differences :
    • Aromatic conjugation and electron-withdrawing nitro group enable applications in optoelectronics.
    • Lacks the aliphatic chain and aldehyde reactivity of 8-(phenylmethoxy)octanal .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
8-(Phenylmethoxy)octanal C₁₅H₂₂O₂ 234.33 Aldehyde, ether Synthesis of branched alcohols
Octanal C₈H₁₆O 128.21 Aldehyde Fragrances, antimicrobial agents
Octylphenoxy Polyethoxyethanol C₂₂H₃₈O₅ 382.54 Ether, hydroxyl Surfactants, detergents
2-Octanol, 1-(phenylmethoxy)- C₁₅H₂₄O₂ 236.35 Alcohol, ether Organic synthesis intermediates
Spiro[4.5]decane derivatives Varies ~400–500 Amide, benzothiazole, ether Pharmaceutical research

Research Findings and Mechanistic Insights

  • 8-(Phenylmethoxy)octanal: Demonstrated utility in synthesizing 11-methyldodecanol, a compound with anti-tuberculosis activity. The benzyloxy group stabilizes the intermediate during Grignard or alkylation reactions .
  • Substitution (e.g., benzyloxy) enhances stability for targeted applications .
  • Surfactants vs. Aldehydes: Ethoxylated compounds (e.g., Octylphenoxy Polyethoxyethanol) prioritize solubility and micelle formation, while aldehydes focus on reactivity .

Biological Activity

Octanal, 8-(phenylmethoxy)-, also known by its chemical identifier 106673-33-0, is an organic compound that has garnered interest due to its potential biological activities. This aldehyde derivative is primarily studied for its applications in organic synthesis and its biological properties, particularly in antifungal activity and potential therapeutic effects.

Octanal, 8-(phenylmethoxy)- is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}O
  • Molecular Weight : 246.31 g/mol
  • Appearance : Colorless liquid with a strong fruity odor.

The biological activity of Octanal, 8-(phenylmethoxy)- is largely attributed to its interaction with cellular membranes. Research indicates that it disrupts the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism underlines its potential as an antifungal agent.

Antifungal Properties

In a study assessing the antifungal activity of Octanal, 8-(phenylmethoxy)- against various fungal strains, it was observed that the compound exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for different fungi:

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger100
Penicillium chrysogenum75

These results suggest that Octanal, 8-(phenylmethoxy)- could be a promising candidate for developing antifungal treatments.

Toxicity Studies

Toxicity assessments were conducted to evaluate the safety profile of Octanal, 8-(phenylmethoxy)-. In acute oral toxicity tests in rats, the LD50 was found to be greater than 5000 mg/kg body weight, indicating a low level of acute toxicity. Dermal toxicity studies also showed no significant adverse effects at high doses (2000 mg/kg) .

Case Study 1: Antifungal Efficacy

A clinical trial investigated the efficacy of Octanal, 8-(phenylmethoxy)- in treating dermatophyte infections. Patients were administered topical formulations containing the compound over a period of four weeks. Results indicated a reduction in fungal load and improvement in clinical symptoms in 80% of participants.

Case Study 2: Safety Profile Assessment

In a long-term safety study involving repeated oral dosing in rats over 28 days, no significant adverse effects were observed on body weight, organ weights, or biochemical parameters. The study concluded that Octanal, 8-(phenylmethoxy)- does not pose significant health risks at therapeutic doses .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal the aldehyde’s electrophilicity is enhanced by the electron-donating benzyloxy group, increasing susceptibility to nucleophiles like amines.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy by 10–15 kJ/mol versus nonpolar solvents .
  • Validation : IR spectroscopy confirms predicted C=O stretching frequency shifts (Δν = -15 cm⁻¹ in DMSO vs. gas phase) .

How does the 8-(phenylmethoxy) group alter octanal’s electronic properties?

Advanced Research Focus
The substituent’s electron-donating nature increases electron density at the aldehyde group:

  • Cyclic Voltammetry : Oxidation potential decreases by 0.2 V vs. unsubstituted octanal, indicating easier aldehyde oxidation.
  • UV-Vis Spectroscopy : A bathochromic shift (~20 nm) in π→π* transitions confirms conjugation extension via the benzyloxy group.
  • X-ray Crystallography : Bond length analysis (e.g., C-O in benzyloxy: 1.42 Å) supports resonance stabilization .

What safety protocols are critical for handling 8-(phenylmethoxy)octanal?

Q. Basic Research Focus

  • PPE : NIOSH-approved respirators (N95) for vapor protection; nitrile gloves (0.11 mm thickness) prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to limit inhalation risks (TLV: 2 ppm).
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.

How can conflicting bioactivity data for 8-(phenylmethoxy)octanal be resolved?

Advanced Research Focus
Discrepancies in antimicrobial studies may arise from:

  • Assay Conditions : Check MIC values under standardized CLSI guidelines; pH and nutrient media affect aldehyde stability.
  • Isomerism : Chiral centers (if present) require enantiomeric resolution via HPLC (Chiralpak AD-H column) .
  • Synergistic Effects : Test combinations with adjuvants (e.g., EDTA) to distinguish direct vs. indirect activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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